molecular formula C19H24N2O B5780439 N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide

N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide

Cat. No.: B5780439
M. Wt: 296.4 g/mol
InChI Key: FZVRYBUFKBAWMV-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(diethylamino)methyl]phenyl}-3-iodo-4-methylbenzamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide is unique due to its specific structural features, such as the presence of both diethylamino and methylbenzamide groups. These features contribute to its distinct chemical and pharmacological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(diethylaminomethyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-4-21(5-2)14-16-9-11-18(12-10-16)20-19(22)17-8-6-7-15(3)13-17/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVRYBUFKBAWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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